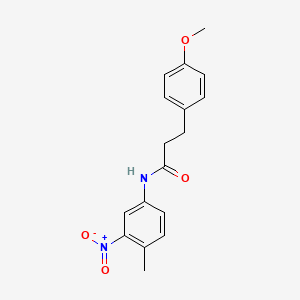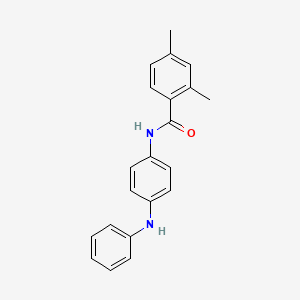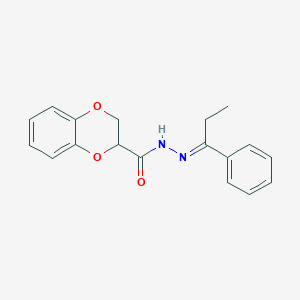![molecular formula C18H19NO3 B5715867 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAP is a derivative of propionic acid and has a molecular formula of C18H19NO3.
作用機序
The mechanism of action of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of prostaglandins, and inhibit the activity of HDACs. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been shown to have anti-inflammatory and analgesic properties, as well as potential neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate is its potential toxicity, as it has been shown to be cytotoxic to some cell lines. It is also important to note that the effects of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several potential future directions for the study of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate. One area of interest is its potential use as an anticancer agent. Further research is needed to fully understand its mechanism of action and determine its efficacy in different types of cancer. Another area of interest is its potential use as a neuroprotective agent. Studies have shown that 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the full extent of its neuroprotective effects and its potential use in the treatment of these diseases. Additionally, the potential use of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate in the treatment of inflammatory and pain-related disorders warrants further investigation.
合成法
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate can be synthesized through the reaction between 3,4-dimethylaniline and propionic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate as a white crystalline powder with a melting point of 120-122°C and a purity of 98%.
科学的研究の応用
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been studied for its anti-inflammatory and analgesic properties, as well as its potential use as a neuroprotective agent.
特性
IUPAC Name |
[3-[(3,4-dimethylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-17(20)22-16-7-5-6-14(11-16)18(21)19-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBDOWIIBVQNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)carbamoyl]phenyl propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)

![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)


![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
